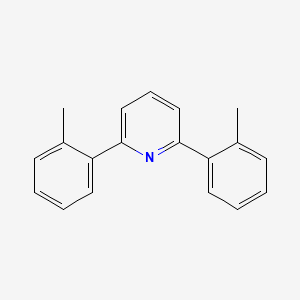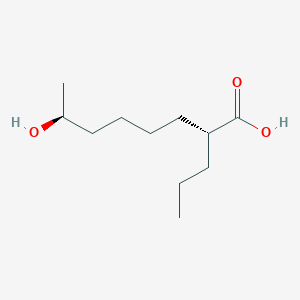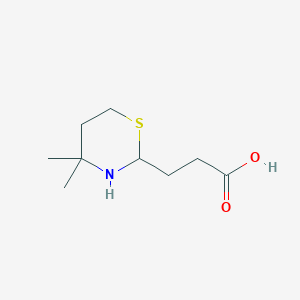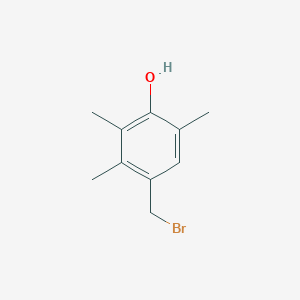
4-(Bromomethyl)-2,3,6-trimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,3,6-trimethylphenol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenol, where the phenolic ring is substituted with bromomethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,6-trimethylphenol typically involves the bromination of 2,3,6-trimethylphenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or chlorobenzene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,3,6-trimethylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,3,6-trimethylphenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2,3,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein function . The phenolic group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylphenol: Lacks the additional methyl groups, resulting in different reactivity and physical properties.
2,3,6-Trimethylphenol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylphenol: A simpler structure with only one methyl group, leading to different chemical behavior.
Uniqueness
4-(Bromomethyl)-2,3,6-trimethylphenol is unique due to the presence of both bromomethyl and trimethyl groups, which confer distinct reactivity and physical properties. The combination of these substituents allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
652977-96-3 |
|---|---|
Molekularformel |
C10H13BrO |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,3,6-trimethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4,12H,5H2,1-3H3 |
InChI-Schlüssel |
ZIVMIFAVIHUAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


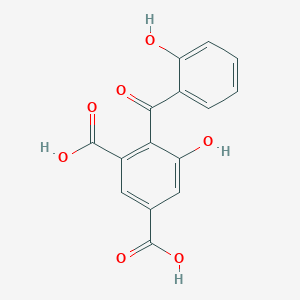
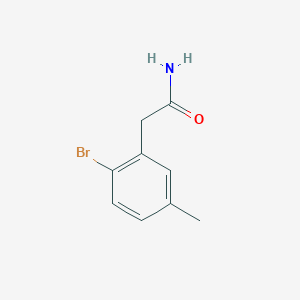
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)



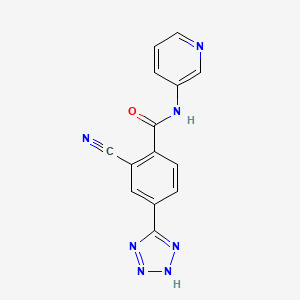
![[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12538576.png)

![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
